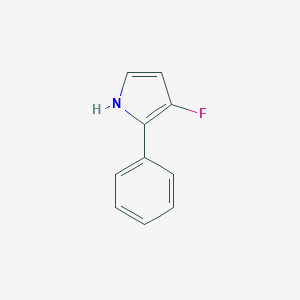

3-fluoro-2-phenyl-1H-pyrrole

Vue d'ensemble

Description

3-fluoro-2-phenyl-1H-pyrrole is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide to afford the desired allylic amine. Reductive amination of this amine with p-anisaldehyde produces the protected amine, which is then cyclized to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-fluoro-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoro-2-phenyl-1H-pyrrole serves as an important intermediate in the synthesis of pharmaceutical compounds. One notable application is in the development of COX-2 inhibitors, which are crucial for treating inflammatory conditions. Research indicates that modifications of the pyrrole core can lead to compounds with activity comparable to established drugs like Celecoxib . The ability to create fluorescent derivatives of pyrroles further enhances their utility in drug discovery, allowing for the development of selective probes that can facilitate high-throughput screening for therapeutic targets .

Case Study: COX-2 Inhibitors

- Objective : To design novel COX-2 inhibitors.

- Method : Utilization of the Paal-Knorr reaction to create fluorescent pyrroles.

- Outcome : Discovery of pyrroles with significant inhibitory activity against COX-2, providing a new avenue for anti-inflammatory drug development .

Synthetic Applications

The compound is also utilized as a building block in organic synthesis. Its unique structure allows for various chemical transformations, making it a versatile intermediate in creating more complex molecules. For instance, the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde has been developed using a one-pot method, which simplifies the process and enhances yield and purity, making it suitable for industrial applications .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Dissolve 2-(2-fluorobenzoyl) malononitrile in solvent. |

| 2 | Add metal catalyst and glacial acetic acid; perform first reduction. |

| 3 | Introduce Raney nickel and water; conduct second reduction. |

| 4 | Concentrate under reduced pressure and purify product. |

This method not only improves efficiency but also minimizes environmental waste, aligning with modern green chemistry principles .

Antidiabetic Activity

Research has shown that certain pyrrole derivatives exhibit antihyperglycemic properties. Specifically, modifications at various positions on the phenyl ring can influence their biological activity against elevated blood sugar levels. Compounds with specific substitutions have demonstrated promising results in reducing blood glucose levels, highlighting the potential of this compound derivatives in diabetes management .

Findings

- Active Substitutions : Unsubstituted phenyl rings at specific positions enhance activity.

- Mechanism : Potential interaction with glucose metabolism pathways.

Material Science

In addition to medicinal applications, this compound is explored for its properties in material science. Its ability to form conductive polymers makes it a candidate for use in electronic devices and sensors. The synthesis of halogen-doped pyrroles has been particularly noted for enhancing electrical conductivity while maintaining stability under various conditions .

Mécanisme D'action

The mechanism of action of 3-fluoro-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-fluoro-1H-pyrrole: A simpler fluorinated pyrrole without the phenyl group.

2-phenyl-1H-pyrrole: A pyrrole derivative with a phenyl group but without the fluorine atom.

3-fluoro-2-methyl-1H-pyrrole: A similar compound with a methyl group instead of a phenyl group.

Uniqueness

3-fluoro-2-phenyl-1H-pyrrole is unique due to the combined presence of both a fluorine atom and a phenyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to its simpler analogs.

Activité Biologique

3-Fluoro-2-phenyl-1H-pyrrole is a fluorinated pyrrole derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, synthesis methods, and particularly its biological activity, including anti-inflammatory and anticancer effects.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C10H8FN

- CAS Number: 169385-25-5

The compound features a five-membered ring structure typical of pyrroles, with a fluorine atom and a phenyl group enhancing its stability and reactivity compared to simpler analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various routes, including:

- Condensation Reaction : Benzaldehyde is reacted with t-butylsulfinamide to form an imine.

- Vinylation : The imine undergoes vinylation with vinylmagnesium bromide to produce an allylic amine.

- Reductive Amination : This amine is then subjected to reductive amination with p-anisaldehyde.

- Cyclization : Finally, cyclization occurs to form the pyrrole ring.

These methods are optimized for yield and purity, often employing automated systems for industrial production.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro and demonstrated its efficacy in vivo using carrageenan-induced paw edema models. The compound showed a notable percentage of inhibition over time, comparable to standard anti-inflammatory drugs like diclofenac:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 21.67 |

| 2 | 26.04 |

| 3 | 29.30 |

| 4 | 31.28 |

These results suggest that the compound may effectively reduce inflammation by targeting specific cytokines such as IL-1β and TNF-α .

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been investigated for its anticancer potential. Various studies have reported its ability to inhibit cancer cell proliferation across different types of cancer cell lines:

| Cell Line | % Inhibition (at IC50) |

|---|---|

| MDA-MB-231 (breast) | 84.32 |

| PC-3 (prostate) | 81.58 |

| A549 (lung) | 90.47 |

These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The presence of the fluorine atom enhances its binding affinity to biological molecules, potentially inhibiting enzymes or receptors involved in inflammatory and cancer pathways. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-fluoro-1H-pyrrole | Simpler structure without phenyl group | Limited bioactivity |

| 2-phenyl-1H-pyrrole | Contains phenyl but no fluorine | Moderate bioactivity |

| 3-fluoro-2-methyl-1H-pyrrole | Similar structure with methyl instead of phenyl | Reduced potency compared to target |

The combination of both a fluorine atom and a phenyl group in this compound contributes to its enhanced stability and biological activity compared to these simpler analogs.

Propriétés

IUPAC Name |

3-fluoro-2-phenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXICUQBWAMKUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.